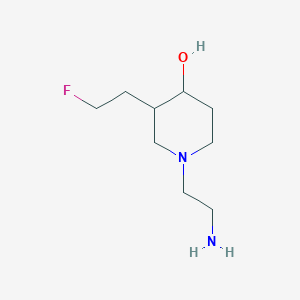

1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(2-aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19FN2O/c10-3-1-8-7-12(6-4-11)5-2-9(8)13/h8-9,13H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHSJMVDYDRTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)CCF)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol is a piperidine derivative notable for its potential therapeutic applications. The presence of a fluorine atom and an aminoethyl group enhances its biological activity, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C₇H₁₄FNO. The structural features include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Fluoroethyl Group : Enhances lipophilicity and metabolic stability.

- Aminoethyl Group : May participate in hydrogen bonding and enhance receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological disorders and cancer therapy. The fluorine substitution is believed to enhance binding affinity and pharmacokinetic properties, allowing better penetration through the blood-brain barrier (BBB) compared to non-fluorinated analogs .

1. Anticancer Activity

Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that derivatives exhibited IC₅₀ values in the low micromolar range against human leukemia cells (K562) and hepatocellular carcinoma cells (HepG2), indicating strong antiproliferative effects .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 6b | HepG2 | 11.3 | Apoptosis induction |

| 6b | K562 | 4.5 | Multikinase inhibition |

2. Neurological Applications

The compound's structure suggests potential use in treating neurodegenerative diseases:

- Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer’s disease treatment . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions.

3. Antiviral Properties

Piperidine derivatives have also been explored for antiviral applications:

- Inhibition of Viral Proteases : Certain analogs demonstrated nanomolar potency against viral proteases, suggesting that modifications like fluorination can improve selectivity and efficacy against viruses such as SARS-CoV .

Case Studies

Several studies highlight the biological relevance of piperidine derivatives:

- Study on Fluorinated Piperidines : A recent investigation into fluorinated piperidines revealed their enhanced ability to penetrate the BBB and their potential as CNS-active agents, supporting their use in neurological therapies .

- Antileukemic Activity : Research showed that specific piperidine derivatives could induce apoptosis in leukemia cell lines, with structural modifications leading to increased potency .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Research indicates that derivatives of this compound may exhibit significant biological activities, including antitumor and analgesic effects .

-

Neuropharmacology

- There is ongoing research into the neuropharmacological properties of this compound. Studies suggest it may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Its piperidine structure is known to facilitate interactions with central nervous system receptors .

- Anticancer Activity

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Observations :

- Fluorine Impact: The 2-fluoroethyl group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(2-aminoethyl)piperidin-4-ol . Fluorine’s electron-withdrawing effects may also modulate pKa of the amino group.

- Aminoethyl Group: The primary amine at position 1 contributes to hydrogen bonding and solubility, contrasting with non-polar substituents like cyclopropylmethyl or octylphenethyl in analogs .

- Stereochemical Considerations : Substituent positions (e.g., 3-OH vs. 4-OH in ) significantly influence biological activity, suggesting that the hydroxyl group at position 4 in the target compound may optimize interactions with enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Palladium-Catalyzed Coupling and Purification

One documented method involves a palladium(II) acetate catalyzed reaction with 1-(2-aminoethyl)piperidin-4-ol as a substrate. The reaction is conducted in toluene under reflux for extended periods (16 hours per cycle, repeated twice) in the presence of racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as a ligand, caesium carbonate as base, and triethylamine. After completion, the mixture is cooled, extracted with ethyl acetate, washed, dried, and concentrated. The crude product undergoes preparative high-performance liquid chromatography (HPLC) followed by removal of formic acid residues via a bicarbonate cartridge. This method yields approximately 30 mg of the target compound with a 30% yield relative to theory. Characterization by ^1H-NMR and mass spectrometry confirms the structure.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Pd(OAc)2, rac- BINAP, Cs2CO3, Et3N in toluene, reflux 16h × 2 | 30 mg (30%) | Purification by preparative HPLC and SPE bicarbonate cartridge |

Amide Coupling with N,N-Diisopropylethylamine

Another approach involves coupling 1-(2-aminoethyl)piperidin-4-ol with an acid chloride intermediate generated from oxalyl chloride and DMF in anhydrous dichloromethane. The acid chloride is then reacted with the amino piperidin-4-ol in anhydrous tetrahydrofuran (THF) in the presence of N,N-diisopropylethylamine at room temperature for 16 hours. The reaction mixture is worked up by adding water and purified by preparative HPLC, followed by removal of formic acid using a bicarbonate cartridge. This method achieves an 80% yield of the desired product, demonstrating higher efficiency than the palladium-catalyzed method.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Oxalyl chloride, DMF in DCM; then 1-(2-aminoethyl)piperidin-4-ol, DIPEA in THF at 20°C, 16h | 87 mg (80%) | Purification by preparative HPLC and bicarbonate cartridge |

Amine Addition under Mild Conditions

A third method involves stirring 1-(2-aminoethyl)piperidin-4-ol with an intermediate compound and N-ethyl-N-isopropylpropan-2-amine at room temperature for 19 hours. The crude mixture is concentrated and purified by preparative HPLC to afford the target compound in moderate yield (20 mg). This procedure highlights the mildness of conditions suitable for sensitive functional groups.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Intermediate + 1-(2-aminoethyl)piperidin-4-ol + N-ethyl-N-isopropylpropan-2-amine, RT, 19h | 20 mg | Purification by preparative HPLC |

Supporting Synthetic Concepts

Piperidin-4-one Intermediates: The preparation of piperidin-4-ones is an important step in the synthesis of substituted piperidines. These intermediates can be prepared by condensation of C-H acidic compounds with aldehydes and amines, enabling access to various substitution patterns essential for biological activity.

Functionalization Techniques: Introduction of fluoroalkyl groups often involves nucleophilic substitution with fluoroalkyl halides or related reagents under controlled conditions to avoid side reactions. Aminoethyl substituents are typically installed through reductive amination or nucleophilic substitution reactions.

Purification and Characterization: Preparative HPLC is the method of choice for purification, often combined with solid-phase extraction cartridges to remove acidic impurities from mobile phases. Characterization employs ^1H-NMR spectroscopy and mass spectrometry to confirm molecular structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Purification | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed coupling | Pd(OAc)2, rac-BINAP, Cs2CO3, Et3N, toluene reflux | 16h × 2 reflux | 30% | Prep. HPLC + bicarbonate SPE | Moderate yield, requires inert atmosphere |

| Amide coupling | Oxalyl chloride, DMF, DIPEA, THF | RT, 16h | 80% | Prep. HPLC + bicarbonate SPE | High yield, mild conditions |

| Amine addition | N-ethyl-N-isopropylpropan-2-amine, RT | RT, 19h | Moderate | Prep. HPLC | Mild conditions, moderate yield |

Research Findings and Considerations

The amide coupling method with oxalyl chloride and DIPEA in THF provides the highest yield and is operationally straightforward, making it suitable for scale-up.

Palladium-catalyzed methods, while effective, require careful handling of catalysts and ligands and longer reaction times.

Mild amine addition methods are useful for sensitive substrates but may result in lower yields.

The purification strategy involving preparative HPLC combined with bicarbonate cartridge treatment is essential to remove impurities such as residual formic acid from the product.

Structural confirmation by ^1H-NMR and mass spectrometry is consistent across methods, ensuring the integrity of the synthesized compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.